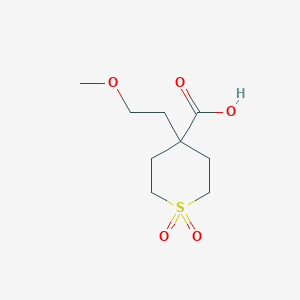
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring, a carboxylic acid group, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the methoxyethyl group and the carboxylic acid functionality. One common method involves the condensation of a suitable dithiol with a dihalide to form the thiane ring, followed by oxidation to introduce the sulfone group. The methoxyethyl group can be introduced via nucleophilic substitution, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiane ring can be further oxidized to introduce additional sulfone groups.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Carboxylation: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Carboxylation reactions often use reagents like carbon dioxide or carboxylic acid derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional sulfone-containing compounds, while reduction can produce sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, and carboxylation can lead to esters or amides .
Scientific Research Applications
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiane derivatives and sulfone-containing compounds. Examples include:
- 4-(2-Hydroxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(2-Aminoethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-sulfonic acid .
Uniqueness
The presence of both a methoxyethyl group and a carboxylic acid group on the thiane ring provides opportunities for diverse chemical modifications and applications .
Properties
IUPAC Name |
4-(2-methoxyethyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-14-5-2-9(8(10)11)3-6-15(12,13)7-4-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVURCUNVXMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)
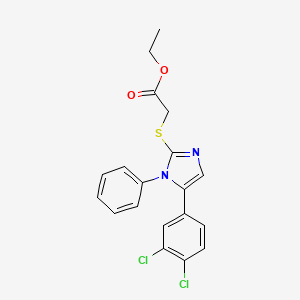

![METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2676780.png)
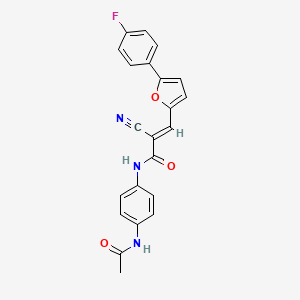
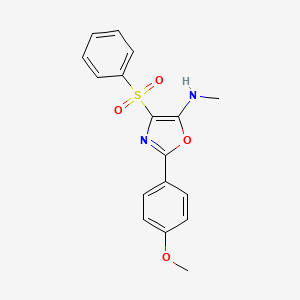
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)
![N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2676788.png)
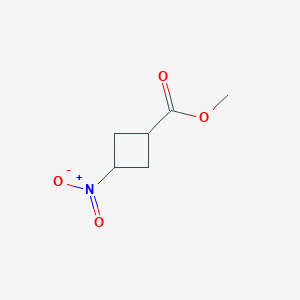
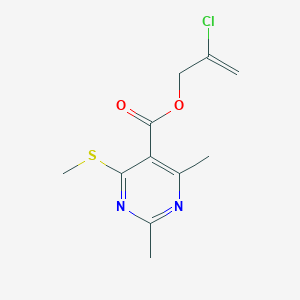

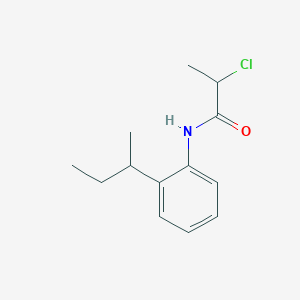
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2676794.png)

